5-Chloro-4-iodo-2-ethoxypyridine
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Overview
Description
5-Chloro-4-iodo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7ClINO and a molecular weight of 283.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine, iodine, and ethoxy functional groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 5-Chloro-4-iodo-2-ethoxypyridine typically involves the halogenation of 2-ethoxypyridine. One common method includes the chlorination of 2-ethoxypyridine followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-4-iodo-2-ethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Scientific Research Applications
5-Chloro-4-iodo-2-ethoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated pyridines.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-4-iodo-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The ethoxy group can enhance its solubility and bioavailability, facilitating its use in various applications .
Comparison with Similar Compounds
5-Chloro-4-iodo-2-ethoxypyridine can be compared with other halogenated pyridines such as:
5-Chloro-2-ethoxypyridine: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-ethoxypyridine:
5-Bromo-4-iodo-2-ethoxypyridine: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGWFOFPZNVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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